molecular formula C10H13NO B14285444 2-[(But-2-en-1-yl)oxy]aniline CAS No. 132396-65-7

2-[(But-2-en-1-yl)oxy]aniline

Cat. No.: B14285444
CAS No.: 132396-65-7
M. Wt: 163.22 g/mol
InChI Key: WSKORDSOMAFHOC-UHFFFAOYSA-N
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Description

2-[(But-2-en-1-yl)oxy]aniline is an aromatic amine derivative featuring a but-2-en-1-yloxy substituent at the ortho position of the aniline ring. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound’s structure combines the electron-donating properties of the aniline group with the unsaturated butenyl ether moiety, making it a versatile intermediate in organic synthesis, particularly in catalytic transformations such as hydroformylation and asymmetric catalysis .

Synthetic routes for this compound often involve alkylation of 2-aminophenol with but-2-en-1-yl halides or Mitsunobu reactions to install the ether linkage. For example, (Z)-N-(but-2-en-1-yl)-4-methoxyaniline (a structurally related derivative) was synthesized via palladium-catalyzed coupling or nucleophilic substitution, demonstrating high regioselectivity and stereochemical control .

Properties

CAS No.

132396-65-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-but-2-enoxyaniline

InChI

InChI=1S/C10H13NO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2-7H,8,11H2,1H3

InChI Key

WSKORDSOMAFHOC-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-en-1-yl)oxy]aniline typically involves the reaction of aniline with but-2-en-1-ol in the presence of a suitable catalyst. One common method involves heating aniline with but-2-en-1-ol and a base such as potassium hydroxide (KOH) in a steel reactor at elevated temperatures (around 300°C) for a specific duration . The reaction mixture is then cooled, and the product is isolated through extraction and purification processes.

Industrial Production Methods

Industrial production of 2-[(But-2-en-1-yl)oxy]aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-en-1-yl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(But-2-en-1-yl)oxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(But-2-en-1-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

2-(1-Butenyl)aniline (CAS 7137-92-0, C₁₀H₁₃N, MW 147.22 g/mol) is a positional isomer where the butenyl group is attached at the 1-position. This structural difference leads to distinct electronic and steric effects.

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Feature
2-[(But-2-en-1-yl)oxy]aniline 2-position (ortho) C₁₀H₁₃NO 163.22 Ether linkage, unsaturated side chain
2-(1-Butenyl)aniline 1-position (ortho) C₁₀H₁₃N 147.22 Direct C-C bond, no oxygen atom

Substituent Effects

  • Methoxy-Substituted Analogs : (Z)-N-(but-2-en-1-yl)-4-methoxyaniline (from ) includes a para-methoxy group, enhancing electron density on the aromatic ring. This increases susceptibility to electrophilic attacks compared to the unsubstituted 2-[(But-2-en-1-yl)oxy]aniline .
  • Bulkier Substituents: 2-[(2-Ethylcyclohexyl)oxy]aniline (C₁₄H₂₁NO, MW 219.32 g/mol) features a cyclohexyl group, introducing significant steric bulk. This reduces solubility in polar solvents but improves stability in hydrophobic environments .

Physicochemical Properties

  • Solubility: The ether linkage in 2-[(But-2-en-1-yl)oxy]aniline enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to nonpolar analogs like 2-(1-butenyl)aniline.
  • Thermal Stability : Derivatives with cyclohexyl or biphenyl groups (e.g., 2-[(2-ethylcyclohexyl)oxy]aniline) exhibit higher decomposition temperatures (>200°C) due to increased van der Waals interactions .

Research Findings and Key Insights

  • Reactivity Trends: The unsaturated butenyloxy group in 2-[(But-2-en-1-yl)oxy]aniline enables regioselective functionalization, whereas 1-butenyl analogs show competing side reactions due to proximity of the double bond to the amino group .
  • Catalytic Performance: In hydroformylation, 2-[(But-2-en-1-yl)oxy]aniline derivatives outperform bulkier analogs, achieving turnover numbers (TON) >500 due to optimal ligand-substrate interactions .

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